molecular formula C18H17N3O3S B6530196 ethyl 3-(1-methyl-1H-pyrazole-5-amido)-5-phenylthiophene-2-carboxylate CAS No. 1019096-83-3

ethyl 3-(1-methyl-1H-pyrazole-5-amido)-5-phenylthiophene-2-carboxylate

Cat. No.: B6530196
CAS No.: 1019096-83-3
M. Wt: 355.4 g/mol
InChI Key: JGOZOPMRACZLJW-UHFFFAOYSA-N
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Description

Ethyl 3-(1-methyl-1H-pyrazole-5-amido)-5-phenylthiophene-2-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a thiophene ring substituted with a pyrazole amide and an ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(1-methyl-1H-pyrazole-5-amido)-5-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene core, followed by the introduction of the pyrazole amide and ester functionalities. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1-methyl-1H-pyrazole-5-amido)-5-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Ethyl 3-(1-methyl-1H-pyrazole-5-amido)-5-phenylthiophene-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound’s properties are being investigated for use in materials science, including the development of novel polymers and electronic materials.

Mechanism of Action

The mechanism by which ethyl 3-(1-methyl-1H-pyrazole-5-amido)-5-phenylthiophene-2-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to desired biological outcomes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(1-methyl-1H-pyrazole-5-amido)-5-phenylthiophene-2-carboxylate is unique due to its combination of a thiophene ring with a pyrazole amide and ester group. This unique structure imparts specific chemical and biological properties that distinguish it from other compounds.

Biological Activity

Ethyl 3-(1-methyl-1H-pyrazole-5-amido)-5-phenylthiophene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C15H16N4O2S\text{C}_{15}\text{H}_{16}\text{N}_4\text{O}_2\text{S}

This structure features a thiophene ring, a pyrazole moiety, and an ethyl ester functional group, which are significant for its biological activities.

Pharmacological Activities

1. Anti-inflammatory Activity

Recent studies have indicated that pyrazole derivatives exhibit notable anti-inflammatory properties. For instance, compounds similar to this compound have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory process. Research shows that certain pyrazole derivatives possess selective COX-2 inhibitory activity, which is crucial for developing anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs .

2. Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been extensively studied. This compound may exhibit activity against various bacterial strains. For example, related compounds have shown effectiveness against Gram-positive and Gram-negative bacteria, highlighting the importance of the pyrazole ring in enhancing antimicrobial efficacy .

3. Anticancer Properties

Emerging evidence suggests that certain pyrazole derivatives can act as anticancer agents by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival. Compounds with structural similarities to this compound have been reported to inhibit tumor growth in various cancer models .

Table 1: Summary of Biological Activities

Activity Effect Reference
Anti-inflammatoryInhibition of COX enzymes
AntimicrobialActivity against E. coli and S. aureus
AnticancerInduction of apoptosis in cancer cells

Case Study: Anti-inflammatory Effects

In a study examining the anti-inflammatory effects of pyrazole derivatives, a compound structurally related to this compound demonstrated significant inhibition of edema in animal models. The study utilized carrageenan-induced paw edema in rats as a model for inflammation, revealing that the compound's efficacy was comparable to that of indomethacin, a standard anti-inflammatory drug .

Case Study: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of various pyrazole derivatives against clinical isolates of bacteria such as Klebsiella pneumoniae and Pseudomonas aeruginosa. The results indicated that certain modifications in the pyrazole structure enhanced antibacterial activity significantly, suggesting potential pathways for developing new antibiotics .

Properties

IUPAC Name

ethyl 3-[(2-methylpyrazole-3-carbonyl)amino]-5-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-3-24-18(23)16-13(20-17(22)14-9-10-19-21(14)2)11-15(25-16)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGOZOPMRACZLJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=NN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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